molecular formula C14H13N5O3 B2929385 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034327-41-6

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2929385
CAS No.: 2034327-41-6
M. Wt: 299.29
InChI Key: UGRVOULKMZEBKD-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H13N5O3 and its molecular weight is 299.29. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multiple steps, starting with the formation of individual rings followed by their assembly into the final product. Typically, the pyrazole ring is synthesized first through a condensation reaction between hydrazine and a diketone, followed by the formation of the furan ring using furfural as a starting material. These intermediates are then linked via an ethyl bridge, leading to the final coupling with pyridazine and carboxamide formation.

  • Industrial Production Methods: Industrial production usually involves the same principles but optimized for scale, with the use of large reaction vessels, automated control systems for maintaining reaction conditions, and efficient purification processes to ensure high yields and purity of the final product.

Chemical Reactions Analysis

  • Types of Reactions: This compound undergoes several reactions including:

    • Oxidation: : The furan ring can be oxidized to form furanone derivatives under mild conditions.

    • Reduction: : The pyrazole ring is reducible to pyrazoline in the presence of hydride donors.

  • Common Reagents and Conditions

    • Oxidation: : Mild oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    • Reduction: : Commonly, sodium borohydride or lithium aluminium hydride.

    • Substitution: : Alkylating agents or acyl chlorides under basic conditions.

  • Major Products

    • Oxidation leads to oxygenated derivatives like furfuryl alcohol.

    • Reduction produces hydrogenated pyrazole derivatives.

    • Substitution yields diverse derivatives depending on the introduced groups.

Scientific Research Applications

  • Chemistry: Used as a building block in synthetic chemistry for the development of new molecules.

  • Biology: Studied for its potential as an enzyme inhibitor due to its ability to interact with specific biological targets.

  • Medicine: Explored for its therapeutic potential in treating conditions like inflammation and cancer, owing to its interaction with cellular pathways.

  • Industry: Utilized in the production of fine chemicals and as a catalyst in certain polymerization reactions.

Mechanism of Action: This compound exerts its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple ring structures allows it to interact with different biological pathways, making it a versatile agent in biochemical research.

Comparison with Similar Compounds

  • Similar Compounds

    • N-(2-(1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

    • N-(2-(4-(methyl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

  • Highlighting Uniqueness: The inclusion of the furan ring distinguishes it from other pyrazole and pyridazine compounds, offering unique reactivity and binding characteristics not seen in simpler analogs.

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a fascinating compound with diverse applications and a unique structure that sets it apart from similar molecules. It's a notable player in the fields of chemistry, biology, medicine, and industry, with its multi-faceted nature promising further exploration and discovery.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c20-13-4-3-11(17-18-13)14(21)15-5-6-19-9-10(8-16-19)12-2-1-7-22-12/h1-4,7-9H,5-6H2,(H,15,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRVOULKMZEBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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